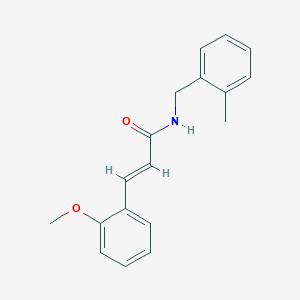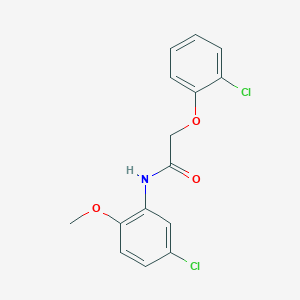
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-0773, is a novel compound that has gained significant attention in the pharmaceutical industry. This compound belongs to the class of glycine transporter inhibitors and has shown promising results in various scientific research applications.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, leading to increased activation of the NMDA receptor. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
In animal studies, this compound has been found to improve cognitive function, reduce neuropathic pain, and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, this compound has been found to increase the activity of the dopaminergic system, which is implicated in the pathophysiology of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for GlyT1. This allows for targeted modulation of the NMDA receptor, which is involved in various neurological disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in animal studies. In addition, the long-term effects of this compound on cognitive function and neuronal survival are not well understood and require further investigation.
Direcciones Futuras
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of the compound in the treatment of schizophrenia and other psychiatric disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive function and neuronal survival. In addition, the development of more soluble analogs of this compound may improve its efficacy and allow for more efficient administration in animal studies.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. The compound's selectivity for GlyT1 and its ability to modulate the NMDA receptor make it a potential therapeutic agent for various neurological disorders. However, further research is needed to fully understand the long-term effects of this compound on cognitive function and neuronal survival.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)glycinamide with methylsulfonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been found to reduce neuropathic pain in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-9-3-4-9)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQBJXRDXMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)


![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)
